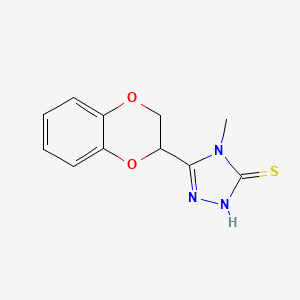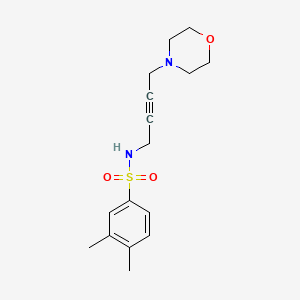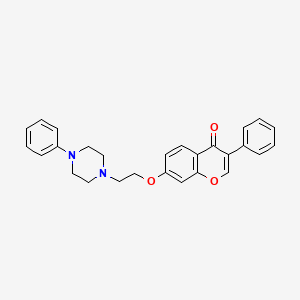![molecular formula C12H19NO2 B2735348 N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide CAS No. 2305204-65-1](/img/structure/B2735348.png)
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide, also known as OSP, is a synthetic compound that has been widely used in scientific research. OSP is a spirocyclic lactam that contains a double bond, which makes it a useful building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is not well understood. However, it has been shown to interact with proteins in cells, suggesting that it may act as a protein modifier or inhibitor.
Biochemical and Physiological Effects:
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to induce apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a wide range of compounds. It is also relatively easy to synthesize and purify. However, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide research. One direction is to study its interactions with proteins in more detail, in order to understand its mechanism of action. Another direction is to develop new synthetic methods for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide and its derivatives, in order to expand the range of compounds that can be synthesized. Finally, there is potential for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide to be used in drug discovery, particularly for the development of inhibitors of protein-protein interactions.
Synthesis Methods
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide can be synthesized in several steps from commercially available starting materials. The first step involves the reaction of 1,6-diaminohexane with maleic anhydride to form a cyclic imide. This imide is then reacted with a Grignard reagent to form a spirocyclic lactam, which is further modified to introduce the prop-2-enamide group.
Scientific Research Applications
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used in various scientific research applications, including drug discovery, chemical biology, and materials science. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is a versatile building block that can be used to synthesize a wide range of compounds. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used to synthesize inhibitors of protein-protein interactions, which are important targets for drug discovery. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been used to introduce fluorescent labels into proteins for imaging studies.
properties
IUPAC Name |
N-[(4R,5S)-6-oxaspiro[4.5]decan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-10-6-5-8-12(10)7-3-4-9-15-12/h2,10H,1,3-9H2,(H,13,14)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXGIDLFTUCIK-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCC[C@]12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,5S)-6-oxaspiro[4.5]decan-1-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

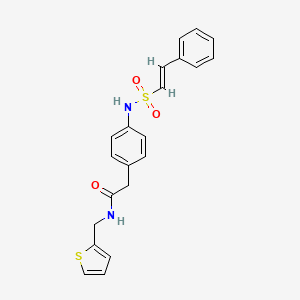
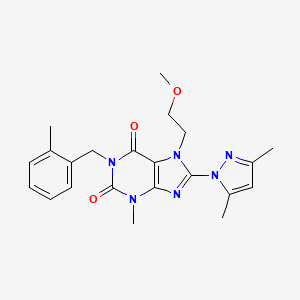

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2735271.png)
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735273.png)
